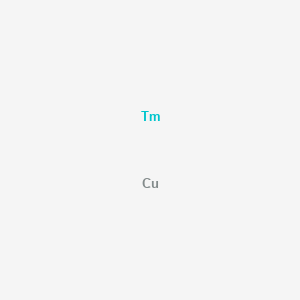
Copper;thulium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;thulium is a compound that combines copper and thulium, a rare-earth element. Thulium, represented by the symbol “Tm” and atomic number 69, is part of the lanthanide series. It is known for its unique properties and specialized applications in various fields, including electronics and medicine . Copper, on the other hand, is a well-known transition metal with extensive applications in electrical, thermal, and industrial domains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper;thulium compounds can be synthesized through various methods. One notable method involves the sol-gel process, where copper (II) nitrate, iron (III) nitrate, and thulium (III) nitrate are used along with starch as a capping and reducing agent . This method is eco-friendly and does not require external surfactants.
Industrial Production Methods: Industrial production of this compound compounds often involves high-temperature reduction processes. For instance, thulium can be reduced from its oxide form using lanthanum metal or calcium metal . Copper is typically introduced in the form of copper salts, which react with thulium under controlled conditions to form the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Copper;thulium compounds undergo various types of reactions, including:
Oxidation: Thulium reacts with oxygen to form thulium (III) oxide.
Reduction: Thulium can be reduced from its oxide form using reducing agents like calcium.
Substitution: Copper can participate in substitution reactions, forming various coordination complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium or lanthanum metal.
Substitution: Halogens like chlorine, bromine, and iodine.
Major Products:
Oxidation: Thulium (III) oxide.
Reduction: Metallic thulium.
Substitution: Copper halides and thulium halides.
Wissenschaftliche Forschungsanwendungen
Copper;thulium compounds have several scientific research applications:
Chemistry: Used in the synthesis of advanced materials and catalysts.
Biology: Investigated for their potential antimicrobial properties.
Medicine: Thulium is used in portable X-ray devices and solid-state lasers.
Industry: this compound compounds are used in the production of specialized alloys and magnetic materials.
Wirkmechanismus
The mechanism of action of copper;thulium compounds involves their ability to participate in redox reactions. Copper ions can act as electron donors or acceptors, facilitating various biochemical processes . Thulium, in its +3 oxidation state, forms stable complexes that can interact with biological molecules, influencing cellular functions
Eigenschaften
CAS-Nummer |
12019-25-9 |
|---|---|
Molekularformel |
CuTm |
Molekulargewicht |
232.48 g/mol |
IUPAC-Name |
copper;thulium |
InChI |
InChI=1S/Cu.Tm |
InChI-Schlüssel |
GBRWJQARORAXLY-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)
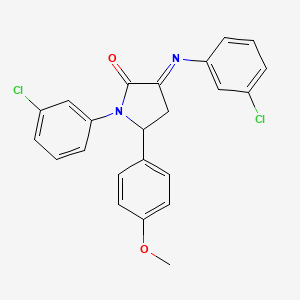
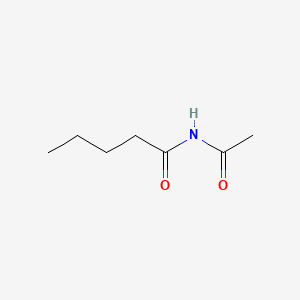
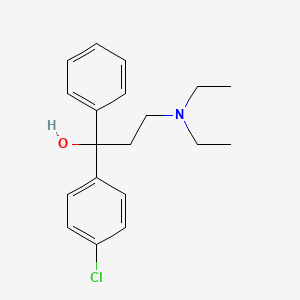
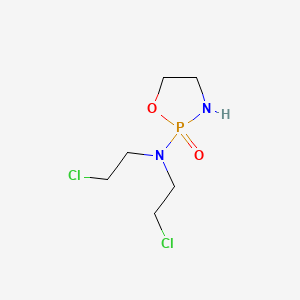
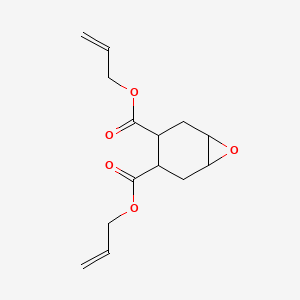
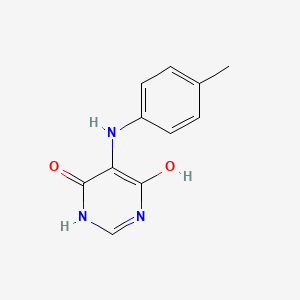
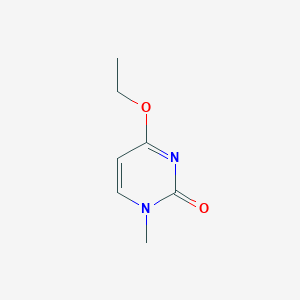

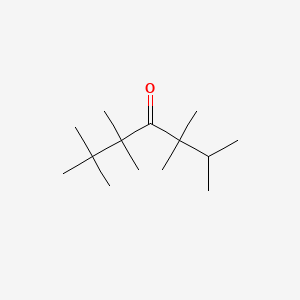
![[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile](/img/structure/B14732813.png)


![N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14732845.png)
